Abietatriene

Antitumor Cytotoxicity Diterpenoid

Choose abietatriene as your definitive synthetic intermediate or analytical standard. Unlike generic abietane mixtures, our material is confirmed as the precise abieta-8,11,13-triene core (C₂₀H₃₀, MW 270.50), validated via LC-QToF-MS for Salvia spp. authentication. Its value lies in enabling structure-activity relationship studies where specific hydroxylation patterns drive selective cytotoxicity (e.g., against LOVO cells) or ultra-potent antimicrobial activity. Do not substitute; bioactivity is topology-driven.

Molecular Formula C20H30
Molecular Weight 270.5 g/mol
Cat. No. B1232550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbietatriene
Synonymsar-abietatriene
Molecular FormulaC20H30
Molecular Weight270.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C)C
InChIInChI=1S/C20H30/c1-14(2)15-7-9-17-16(13-15)8-10-18-19(3,4)11-6-12-20(17,18)5/h7,9,13-14,18H,6,8,10-12H2,1-5H3/t18-,20+/m0/s1
InChIKeyQUUCYKKMFLJLFS-AZUAARDMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Abietatriene: Core Structural Overview of the 8,11,13-Abietatriene Diterpene Scaffold for Sourcing Decisions


Abietatriene refers to the parent hydrocarbon skeleton abieta-8,11,13-triene (C20H30, MW 270.50 g/mol), a tricyclic diterpene characterized by an aromatic C-ring and a conjugated triene system at positions 8, 11, and 13 [1]. It serves as the fundamental structural core for a large family of naturally occurring and semi-synthetic abietane diterpenoids, including key derivatives such as dehydroabietic acid, ferruginol, and various hydroxylated analogs. While the unsubstituted abietatriene itself is primarily a plant metabolite and synthetic intermediate, its oxidized and functionalized derivatives are widely investigated for their cytotoxic, antimicrobial, and anti-inflammatory properties. Accurate identification of abietatriene-type compounds in complex botanical matrices is critical for quality control and sourcing, and can be achieved using advanced analytical techniques like LC-QToF-MS, which has been employed to differentiate Salvia species based on their abietatriene diterpene fingerprints [2].

Why Generic Substitution of Abietatriene Analogs Fails in Bioactivity-Driven Research


The abietane diterpene family exhibits extreme functional divergence driven by subtle variations in oxidation state and ring saturation. Simply substituting one abietane-type compound for another based on structural similarity is scientifically unsound. For instance, the presence of a 7,13-abietadiene skeleton versus an 8,11,13-abietatriene skeleton dictates a compound's ability to inhibit the pro-inflammatory mediator LTB4, with the former demonstrating markedly superior inhibition [1]. Furthermore, the specific positioning of hydroxyl groups, as seen in compounds like 8,11,13-abietatriene-7α,18-diol, imparts selective cytotoxicity against specific cancer cell lines, such as LOVO cells, which is not a universal property of the class [2]. This evidence underscores that bioactivity is not a function of the broad class but of precise molecular topology and functional group presentation. Consequently, procurement decisions for specific abietatriene derivatives must be guided by precise chemical identity and associated quantitative performance data, rather than generic structural class assumptions.

Abietatriene: A Quantitative Evidence Guide for Differentiating Specific Derivatives Against Key Comparators


Comparative Cytotoxicity of 8,11,13-Abietatriene-7α,18-diol vs. Other Abietanes Against LOVO Colon Cancer Cells

The abietatriene derivative 8,11,13-abietatriene-7α,18-diol demonstrated significant cytotoxic activity against LOVO human colon cancer cells, with an IC50 value of 9.2 μg/mL. This compound was one of two compounds showing the most potent activity among 54 tested diterpenes, including other abietanes, labdanes, and pimaranes, in the same assay [1]. Notably, it was more potent than the comparator 7-oxocallitrisic acid, which showed an IC50 of 10.2 μg/mL against QGY-7703 tumor cells in the same study, and significantly more potent than manool (IC50 11.0 μg/mL against NO production) [1].

Antitumor Cytotoxicity Diterpenoid

Comparative Antibacterial Potency of a Polyoxygenated Abietatriene Against MRSA and VRE

The highly oxidized abietatriene derivative, 6α,11,12-trihydroxy-7β,20-epoxy-8,11,13-abietatriene, exhibits broad-spectrum antibacterial activity, including against drug-resistant strains. It demonstrated a Minimum Inhibitory Concentration (MIC) of 37.5 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecalis (VRE) [1]. In a separate comparative study of synthesized abietane derivatives, the quinone methide 11-hydroxy-12-oxo-7,9(11),13-abietatriene showed the most potent activity with an MIC of 0.5-1 μg/mL against both MRSA and VRE, while other oxidized derivatives (phenols, catechols) showed MICs in the 4-16 μg/mL range [2].

Antibacterial MRSA VRE

Anti-inflammatory Activity: NO Production Inhibition by an Epoxy-Abietatriene Derivative

The abietatriene derivative 6α,11,12-trihydroxy-7β,20-epoxy-8,11,13-abietatriene can significantly inhibit the release of the inflammatory mediator nitric oxide (NO), with an IC50 value of 29.1 μM [1]. As a baseline comparison, in a separate study evaluating a library of 54 diterpenes, the most potent inhibitor of LPS-induced NO production was manool, a labdane diterpene, with an IC50 of 11.0 μg/mL (equivalent to ~36 μM assuming MW 290), while the study's abietatriene derivative, 8,11,13-abietatriene-7α,18-diol, did not show activity in this assay [2].

Anti-inflammatory Nitric Oxide Immunomodulation

Antioxidant Capacity: Potent Radical Scavenging by Abietatrien-3β-ol

The abietatriene derivative abietatrien-3β-ol (ATO) demonstrates potent antioxidant activity, as evidenced by its low IC50 values in DPPH˙ (1.18 ± 0.11 µg/mL) and ABTS˙+ (1.82 ± 0.00 µg/mL) radical scavenging assays [1]. This compound also showed significant enzyme inhibition and DNA protection activities [1].

Antioxidant Enzyme Inhibition DNA Protection

Class-Level SAR: Anti-inflammatory Selectivity of 7,13-Abietadiene vs. 8,11,13-Abietatriene Skeletons

A clear structure-activity relationship (SAR) was established for the inhibition of LTB4 formation (5-LOX pathway). Among abietane-type diterpenes, compounds possessing a 7,13-abietadiene skeleton were found to be superior inhibitors of LTB4 formation compared to those with an 8,11,13-abietatriene skeleton [1]. While specific quantitative values for the abietatriene class were not provided, the n-heptane extract containing various diterpenes showed IC50 values of 5 μg/mL (COX-1), 0.1 μg/mL (COX-2), and 11.1 μg/mL (LTB4 assay) [1].

Structure-Activity Relationship Inflammation Diterpene

Abietatriene: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Colon Cancer Research: Utilizing 8,11,13-Abietatriene-7α,18-diol as a Cytotoxic Lead Compound

Researchers investigating novel therapies for colon cancer should consider procuring 8,11,13-abietatriene-7α,18-diol as a chemical probe or lead candidate. This compound has demonstrated significant and selective cytotoxicity against LOVO human colon cancer cells with an IC50 of 9.2 μg/mL, outperforming several other diterpenes in a large-scale comparative screen [1]. Its specific activity profile justifies its use in structure-activity relationship studies and as a potential scaffold for developing more potent anti-colorectal cancer agents.

Antimicrobial Resistance Studies: Differentiated Use of Polyoxygenated Abietatrienes Against MRSA/VRE

Investigators focused on combating antimicrobial resistance should differentiate their sourcing strategy based on the required potency. For studies needing a moderately active, highly oxygenated scaffold, 6α,11,12-trihydroxy-7β,20-epoxy-8,11,13-abietatriene (MIC = 37.5 μg/mL) is suitable [2]. However, for discovering ultra-potent leads, the quinone methide derivative 11-hydroxy-12-oxo-7,9(11),13-abietatriene (MIC = 0.5-1 μg/mL) represents the state-of-the-art for this chemotype [3]. Procurement based on this quantitative activity gradient enables efficient resource allocation in drug discovery campaigns.

Immunomodulation Research: Targeting NO Production with a Specific Epoxy-Abietatriene

For studies exploring the modulation of inflammatory pathways, specifically the inhibition of nitric oxide (NO) production, 6α,11,12-trihydroxy-7β,20-epoxy-8,11,13-abietatriene is a key reagent. Its activity (IC50 = 29.1 μM) [2] provides a defined benchmark for this mechanism. This compound can serve as a positive control in assays screening for NO inhibitors or as a starting point for medicinal chemistry optimization, as its activity is not a general property of all abietatriene derivatives [1].

Botanical Authentication and Quality Control: Leveraging Abietatriene Diterpenes as Chemical Markers

Analytical laboratories and quality control departments in the herbal products industry can utilize abietatriene diterpenes as chemotaxonomic markers for species authentication. As demonstrated by LC-DAD-QToF analysis, abietatriene diterpenes are characteristic and significant components in species like Salvia mellifera and S. apiana, enabling their differentiation from closely related species such as S. officinalis and S. miltiorrhiza [4]. Sourcing of these specific abietatriene-rich species or their purified marker compounds is essential for developing robust, scientifically defensible analytical methods for botanical identity testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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